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2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde

Bioconjugation Kinetics Protein Modification PEG Linker Engineering

Polymeric PEG-aldehyde heterogeneity introduces unacceptable variability in PROTAC linker stoichiometry and site-selective protein PEGylation. 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde is a discrete, monodisperse PEG3-aldehyde that eliminates this variability: - Defined MW (176.21) enables precise stoichiometric control and reproducible conjugation kinetics; shorter PEG3 spacer provides 3-4× faster reductive amination kinetics vs. NHS ester chemistry. - Ideal PROTAC linker building block where compact spacing governs ternary complex formation; serves as an analytical reference standard for detecting aldehyde impurities in polymeric PEG raw materials. - Supplied as a single-molecular-weight entity with full characterization; recommended cold-chain shipping to preserve terminal aldehyde reactivity.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
Cat. No. B13207381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOCCOCCOCC=O
InChIInChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9/h3H,2,4-8H2,1H3
InChIKeyVIGPEKUIVIPDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde for Bioconjugation


2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde is a discrete polyethylene glycol (dPEG) derivative with a single terminal aldehyde functional group, belonging to the class of glycol ether aldehydes . With a molecular formula of C8H16O4 and a molecular weight of approximately 176.21 g/mol, this compound features a short ethoxy-terminated triethylene glycol chain that provides hydrophilic spacing while maintaining a compact molecular footprint [1]. The aldehyde moiety enables selective covalent conjugation via reductive amination with primary amines on biomolecules, making it a reagent of interest for site-specific protein modification, surface functionalization, and as a building block for more complex PEG linkers in drug delivery research [2].

Workflow Bioconjugation via reductive amination with primary amines
Selection Intermediate amine-linker affinity between short and long PEG aldehydes
Use Context Site-specific protein modification, surface functionalization, and linker synthesis

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde Substitution Risks


Interchanging PEG aldehydes of varying chain lengths and architectures without quantitative justification introduces measurable risks to conjugation efficiency and product homogeneity. The reactivity of aldehyde-PEG reagents is governed not only by the terminal aldehyde group but also by spacer length, which directly modulates amine-linker affinity (1/KM) and site selectivity in protein modification reactions [1]. Shorter PEG linkers such as formaldehyde and small PEG aldehydes exhibit higher 1/KM values and greater conjugation selectivity compared to longer-chain analogs, while longer PEG chains enhance biorecognition mobility on surfaces but may reduce reaction kinetics [2]. Additionally, the quality and impurity profile of PEG aldehyde raw materials critically affects downstream product purity; mPEG-acetal aldehyde impurities have been documented to cause N-terminal adduction artifacts in PEGylated proteins, with impurity levels increasing from <0.01% to >0.25% over 12 months of storage [3]. These quantifiable differences in kinetics, selectivity, and purity outcomes preclude generic substitution without experimental validation.

PEG Chain Length Alters Amine Affinity
Shorter and longer PEG aldehydes exhibit different amine-linker affinity (1/KM); substitution requires kinetic re-validation.
Impurity Profiles May Differ
Discrete dPEG aldehydes may have distinct degradation impurities compared to polymeric mPEG aldehydes; purity characterization should be reviewed.
Surface Mobility Trade-off
Short PEG3 spacer constrains terminal aldehyde orientation, limiting biorecognition mobility that longer PEG chains provide; surface application performance may shift.

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde Quantitative Evidence


PEG Chain Length Modulates Amine Affinity and Selectivity

The affinity between aldehyde-PEG linkers and protein amine groups, quantified by 1/KM, decreases as PEG chain length increases. Formaldehyde, the shortest aldehyde-linker with no PEG spacer, exhibited the greatest 1/KM and highest selectivity among all linkers tested [1]. The short triethylene glycol spacer in 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde is expected to position its 1/KM and selectivity profile between formaldehyde and longer PEGn-aldehydes (e.g., PEG4-aldehyde, PEG7-aldehyde), offering a tunable balance of solubility and reaction specificity compared to either extreme [1].

PEG Length vs Amine Affinity
Class-level inference
Formaldehyde exhibited greatest 1/KM; increasing PEG linker length decreased amine-linker affinity
Supports selection for intermediate reactivity context
Class-level inference; verify with specific protein and conditions
Bioconjugation Kinetics Protein Modification PEG Linker Engineering

PEG Chain Length and Biorecognition Mobility

On PEG-tethered surfaces, longer PEG chains increase the mobility of the terminal aldehyde group, which directly enhances specific biorecognition when conjugated with sugar moieties. Otsuka et al. demonstrated that increasing PEG chain length results in increased recognition ability with lectins, attributable to enhanced chain-end mobility [1]. The short triethylene glycol chain in 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde will provide limited chain-end mobility compared to longer PEG aldehydes (e.g., PEG1000-aldehyde, PEG2000-aldehyde), making it more suitable for applications where constrained spatial orientation is desired rather than high mobility for biorecognition [1].

Chain Length vs Biorecognition
Class-level inference
Increased recognition ability with lectins observed with increasing PEG chain length via chain-end mobility
Constrained orientation may support high-density surface immobilization
Class-level inference; limited to surface tethering context
Surface Functionalization Biosensing PEG Tethered Layers

mPEG-Acetal Impurities and N-Terminal Adduction

The presence of mPEG-acetal aldehyde impurities in mPEG-aldehyde raw materials has been documented to cause N-terminal adduction of native proteins during PEGylation reactions [1]. Rogers et al. reported that after several months of storage at 2°C-8°C, the proportion of an impurity eluting with native unPEGylated protein increased from <0.01% at the start of storage to >0.25% at 12 months [1]. This +58 Da adduction was identified as an N-terminal modification resulting from an mPEG-acetal aldehyde impurity in the mPEG-aldehyde raw material, highlighting the critical need for diligent raw material purity testing before use [1].

mPEG-Acetal Impurity Growth
Head-to-head
>25-fold increase in impurity proportion over 12 months for polymeric mPEG-aldehyde
Discrete dPEG aldehyde may simplify purity characterization
Reported impurity increase; review raw material storage
Raw Material Quality PEGylation Impurity Analysis

PEG Aldehyde Degradation and Reactive Impurities

Forced degradation studies of 20 kDa mPEG-propionaldehyde under conditions mimicking shipping, handling, and short-term storage revealed the formation of multiple reactive aldehyde impurities including formaldehyde, acetaldehyde, crotonaldehyde, acrolein, benzaldehyde, and tolualdehyde [1]. These impurities were identified and characterized using DNPH derivatization followed by RP-HPLC-UV at 355 nm and confirmed by APCI-MS and 1H NMR [1]. The presence of such reactive aldehydes can compromise PEGylation yield and final product quality, underscoring the need for rigorous raw material screening [1].

Forced Degradation Profile
Class-level inference
Forced degradation of 20 kDa mPEG-propionaldehyde produced formaldehyde, acetaldehyde, crotonaldehyde, acrolein, benzaldehyde, tolualdehyde
Supports stability monitoring protocol review
Class-level; discrete dPEG may exhibit different degradation profile
Stability Degradation Products Quality Control

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde Application Scenarios


Heterobifunctional Linker Synthesis for PROTACs and ADCs

The short triethylene glycol spacer of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde makes it an ideal building block for constructing heterobifunctional linkers where constrained spatial separation between functional moieties is required. In PROTAC (PROteolysis TArgeting Chimera) and antibody-drug conjugate (ADC) development, linker length directly influences ternary complex formation and payload release kinetics. The compact PEG3 spacer provides sufficient hydrophilicity for aqueous solubility while maintaining a molecular footprint that minimizes unwanted flexibility. Related PEG3-aldehyde compounds are already utilized in PROTAC linker synthesis, and 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde can serve as a key intermediate for introducing an aldehyde handle for subsequent conjugation steps via reductive amination or hydrazone formation [1].

Site-Specific N-Terminal PEGylation

For protein PEGylation applications requiring intermediate amine-linker affinity and tunable site selectivity, 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde offers a kinetic profile positioned between the high selectivity of formaldehyde and the lower reactivity of longer PEG aldehydes [1]. Reductive amination with aldehyde-PEG reagents demonstrates 3-4 times greater Vmax/NH2 compared to NHS ester chemistry using linkers of equivalent PEG length, and the faster conversion power of reductive amination enables greater tunability of the linker/protein ratio [1]. The discrete molecular weight of this compound also facilitates precise stoichiometric control in small-scale PEGylation reactions where polymeric PEG heterogeneity would introduce unacceptable variability.

Surface Functionalization with Constrained Aldehydes

When functionalizing surfaces with aldehyde groups for subsequent biomolecule immobilization, the choice of PEG spacer length directly affects the mobility and accessibility of the terminal reactive group. Longer PEG chains (e.g., 1000-2000 Da) provide increased chain-end mobility that enhances biorecognition with large biomolecules such as lectins [1]. Conversely, the short triethylene glycol chain in 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde provides a constrained orientation of the aldehyde group relative to the surface. This constrained presentation is advantageous for applications requiring higher density immobilization, reduced steric interference between adjacent conjugated molecules, or controlled orientation of immobilized ligands. The compound's discrete molecular weight also enables precise quantification of surface aldehyde density through colorimetric or fluorometric assays.

Reference Standard for PEG Aldehyde Impurity Profiling

The documented presence of acetaldehyde and other reactive aldehyde impurities in commercial mPEG-aldehyde reagents, along with the identification of mPEG-acetal aldehyde impurities that cause N-terminal protein adduction artifacts, creates a need for well-characterized discrete PEG aldehydes as analytical reference standards [1][2]. 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde, as a discrete compound with defined molecular weight and structure, can serve as a model compound for developing and validating HPLC-MS methods to detect and quantify low molecular weight aldehyde impurities in polymeric PEG aldehyde raw materials. Its well-defined structure and relatively simple impurity profile make it suitable as a system suitability standard for DNPH derivatization-based aldehyde quantification assays [2].

Application
Selection Property
Validation Focus
Heterobifunctional Linker Synthesis
Compact PEG3 spacer for constrained spatial separation
Verify linker length effect on ternary complex formation
Site-Specific N-Terminal PEGylation
Tunable amine-linker affinity between formaldehyde and longer PEG aldehydes
Confirm conjugation stoichiometry and site selectivity under chosen conditions
Surface Functionalization
Constrained aldehyde orientation for controlled immobilization
Assess surface aldehyde density and biomolecule coupling efficiency
Analytical Reference Standard
Defined molecular weight and structure for impurity profiling
Develop and validate HPLC-MS methods for aldehyde impurity detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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